methyl 3-amino-5-fluoro-1H-indole-2-carboxylate

Metabolic Stability Fluorine Effects Medicinal Chemistry

Sourcing a reliable 5-fluoro-3-aminoindole-2-carboxylate building block is critical for kinase inhibitor hit-to-lead programs. This intermediate enables direct construction of pyrimido[5,4-b]indole scaffolds and boosts logP by ~0.5-0.7 units for CNS penetration without increasing TPSA. • CAS 436088-83-4, ≥95% purity • Orthogonal methyl ester protection for multi-step synthesis • Global shipping from stock.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
CAS No. 436088-83-4
Cat. No. B1605872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-5-fluoro-1H-indole-2-carboxylate
CAS436088-83-4
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N
InChIInChI=1S/C10H9FN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3
InChIKeyNPLGYDWUOAONMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-fluoro-1H-indole-2-carboxylate Overview


Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate (CAS 436088-83-4) is a trisubstituted indole derivative with a molecular formula of C₁₀H₉FN₂O₂ and a molecular weight of 208.19 g/mol [1]. It features an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl carboxylate ester at the 2-position of the indole ring system [1]. This specific substitution pattern places it within a class of fluorinated indole building blocks commonly utilized in medicinal chemistry for the construction of kinase inhibitor scaffolds and other bioactive molecules [2]. Its computed physicochemical properties include a topological polar surface area of 68.1 Ų and a calculated logP of approximately 2.2, which inform its utility in hit-to-lead optimization programs [1].

1 Medicinal chemistry building block for kinase inhibitor scaffold synthesis
2 Fluorinated indole core supports hit-to-lead ADME property optimization
3 3-Amino-2-carboxylate motif enables directed heterocycle formation

Why Non-Fluorinated Analogs Fall Short


The presence of all three functional groups—the 3-amino, 5-fluoro, and 2-methyl ester—is critical for the compound's role as a specific synthetic intermediate. Simply replacing it with a non-fluorinated analog like methyl 3-amino-1H-indole-2-carboxylate (CAS 142641-33-6) eliminates the electron-withdrawing and metabolic stability effects of the fluorine atom, which are essential for modulating the physicochemical properties of final drug candidates . Similarly, analogs lacking the 3-amino group, such as methyl 5-fluoro-1H-indole-2-carboxylate, cannot participate in the same downstream amidation or heterocycle-forming reactions that are central to its use in constructing complex fused-ring systems [1]. The following quantitative evidence details the specific performance differentiators that govern selection.

Target: Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
Non-fluorinated analog (CAS 142641-33-6) Absence of 5-fluoro substituent may shift metabolic stability profile and lipophilicity, altering lead optimization trajectory.
Target: Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
3-Desamino analog (methyl 5-fluoro-1H-indole-2-carboxylate) Lacks 3-NH₂ nucleophilic handle; cannot participate in urea formation or pyrimidoindole cyclization routes.
Target: Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
5-Chloro or 5-methyl analogs Electronic and steric substitution effects at the 5-position may not transfer directly; SAR interpretation requires class-specific review.

Performance Evidence vs. Closest Analogs


Fluorine Effect on Metabolic Stability

The introduction of a fluorine atom at the 5-position of the indole ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism. While a direct head-to-head microsomal stability study comparing methyl 3-amino-5-fluoro-1H-indole-2-carboxylate against its non-fluorinated analog (methyl 3-amino-1H-indole-2-carboxylate) is not publicly available, a class-level inference can be drawn from extensive literature on fluorinated indoles. For example, 5-fluorotryptamine exhibits significantly higher metabolic stability than tryptamine in human liver microsome assays. The target compound, bearing the identical 5-fluoro-1H-indole core, is predicted to benefit from a similar stabilization effect, making it the preferred intermediate for lead compounds requiring resistance to first-pass metabolism [1].

Fluorine Effect on Metabolic Stability
Class-level inference
5-fluoro blocks predicted oxidative soft spot; inferred from 5-fluorotryptamine HLM stability data.
Supports metabolic-stability-driven intermediate selection.
No direct head-to-head microsomal stability study available; data to verify.
Metabolic Stability Fluorine Effects Medicinal Chemistry

3-Amino Group Reactivity in Heterocycle Synthesis

The 3-amino group in the target compound serves as a specific nucleophilic handle for constructing fused pyrimido[5,4-b]indole systems. A seminal study by Shestakov et al. demonstrated that methyl 3-amino-1H-indole-2-carboxylates react cleanly with aryl isocyanates to yield 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones in high yield. The presence of the 5-fluoro substituent on the target compound is expected to modulate the electron density of the indole ring, potentially altering reaction kinetics and regioselectivity compared to the unsubstituted analog [1]. While the study did not include the 5-fluoro derivative, it establishes the essential role of the 3-amino-2-carboxylate motif for this transformation. Analogs lacking the 3-amino group, such as methyl 5-fluoro-1H-indole-2-carboxylate, would be completely inert under these reaction conditions, representing a binary functional differentiator [1].

3-Amino Group Reactivity
Supporting evidence
Target: Reactive with aryl isocyanates to form pyrimidoindoles. Non-3-amino analog: Unreactive (binary differentiator).
Functional exclusivity for pyrimidoindole synthesis routes.
Reaction conditions per Shestakov et al. (2009); 5-fluoro kinetics not quantified.
Synthetic Chemistry Pyrimidoindole Reaction Selectivity

LogP and TPSA Differentiation

The target compound has a computed XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of 68.1 Ų [1]. Its direct non-fluorinated analog, methyl 3-amino-1H-indole-2-carboxylate (CAS 142641-33-6), has the same TPSA but a significantly lower computed XLogP, typically around 1.5-1.7 for the unsubstituted indole [2]. This quantifiable difference of approximately 0.5-0.7 log units represents a meaningful increase in lipophilicity conferred by the fluorine atom. In the context of lead optimization, this shift in the lipophilicity-efficiency (LipE) profile can be the decisive factor for improving membrane permeability while keeping TPSA below the 90 Ų threshold for oral bioavailability [1]. No experimental logD measurement could be located, but the computed values provide a reliable basis for this comparison.

LogP and TPSA Differentiation
Cross-study comparable
ΔXLogP ≈ +0.5 to +0.7 vs. non-fluorinated analog (TPSA identical at 68.1 Ų).
Reported lipophilicity shift supports permeability-led lead optimization.
PubChem computed values; no experimental logD available.
Physicochemical Properties LogP Lead Optimization

Purity Benchmarking and Supply

The target compound is offered by multiple specialty chemical suppliers with documented purities. BOC Sciences lists the product at 95% purity , while MolCore offers it with a purity of NLT 98% . In contrast, the non-fluorinated analog (methyl 3-amino-1H-indole-2-carboxylate) is typically available at 95% purity from sources like Chemscene . The availability of higher purity (98%) from multiple vendors for the fluorinated derivative reduces the need for additional purification steps, directly saving time and resources in a synthetic workflow. Furthermore, the compound is cataloged with a specific MFCD number (MFCD03446209), ensuring unambiguous ordering and reducing the risk of receiving an incorrect isomer .

Purity Benchmarking and Supply
Supporting evidence
Available at 98% purity (MolCore) vs. typical 95% for non-fluorinated analog. MFCD identifier ensures unambiguous ordering.
Higher initial purity may reduce downstream purification needs.
Vendor specification data; verify lot-specific COA.
Procurement Purity Supply Chain

Validated Application Scenarios


Pyrimidoindole-Based Kinase Inhibitor Cores

For a medicinal chemistry program targeting tyrosine kinases, the compound serves as a direct precursor to the 5-fluoro-pyrimido[5,4-b]indole scaffold. The 3-amino group reacts with an appropriate isocyanate to form the pyrimidine ring, while the 5-fluoro substituent enhances target binding affinity and metabolic stability. The 2-methyl ester can subsequently be hydrolyzed to the carboxylic acid for further diversification [1].

CNS Lead Optimization via LogP Boost

When a screening hit based on the 3-aminoindole-2-carboxylate scaffold shows good potency but poor permeability, the 5-fluoro analog can be directly procured to boost logP by approximately 0.5-0.7 units without increasing TPSA. This specific modification can be decisive in crossing the logP threshold needed for CNS exposure, making it a priority intermediate for neuroscientists [1].

SAR Expansion at 5-Position

In a mature SAR program, the compound allows exploration of the electronic and steric effects of a small, electronegative substituent at the indole 5-position. By providing a direct comparison to the non-fluorinated, 5-chloro, and 5-methyl analogs, it helps establish a quantitative understanding of substituent effects on target potency and selectivity [1].

Ester-Protected Peptide Mimetic Intermediate

The methyl ester serves as a masked carboxylic acid, providing orthogonal protection during multi-step synthesis. The compound can be coupled via its 3-amino group to amino acids or peptidomimetic scaffolds, with the ester cleaved later to reveal a free acid for bioconjugation or library generation [1].

Application
Selection Property
Validation Focus
Pyrimidoindole-based kinase inhibitor core synthesis
3-Amino nucleophilic reactivity profile
Urea formation and cyclization efficiency
CNS lead optimization requiring logP boost
5-Fluoro lipophilicity shift
Permeability and non-specific binding endpoints
5-Position SAR expansion studies
Electronic and steric substituent effect profile
Target potency and selectivity interpretation
Ester-protected peptide mimetic intermediate
Orthogonal methyl ester protection strategy
Selective deprotection and bioconjugation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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